molecular formula C7H12N4 B2738723 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine CAS No. 1566055-16-0

2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine

Cat. No.: B2738723
CAS No.: 1566055-16-0
M. Wt: 152.201
InChI Key: GFUMZGPBCAJZHH-UHFFFAOYSA-N
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Description

2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) ions (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition). The reaction conditions generally include:

    Solvent: Common solvents used are water, ethanol, or a mixture of both.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: Copper(I) sulfate (CuSO₄) and sodium ascorbate are commonly used as the catalytic system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of amine derivatives.

Scientific Research Applications

2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases like cancer and chronic anemia.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an inhibitor of the von Hippel-Lindau (VHL) protein, which plays a role in the regulation of hypoxia-inducible factors (HIFs). By inhibiting VHL, the compound can modulate the expression of genes involved in angiogenesis, erythropoiesis, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetyl)-4-hydroxy-N-(benzyl)pyrrolidine-2-carboxamide
  • 1-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-3,3-dimethylbutanoyl)-4-hydroxy-N-(1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide
  • 1-(2-cyclohexyl-2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetyl)-4-hydroxy-N-(1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide

Uniqueness

2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine is unique due to its specific structural features, such as the cyclopropyl group attached to the triazole ring. This structural uniqueness imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Biological Activity

2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine, a compound belonging to the triazole class, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry.

Synthesis and Properties

The synthesis of this compound typically involves the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The reaction is generally catalyzed by copper(I) ions (CuAAC) under mild conditions, often using solvents like water or ethanol at room temperature.

Chemical Properties:

  • Molecular Formula: C₇H₁₂N₄
  • Molecular Weight: 152.20 g/mol
  • CAS Number: 1566055-16-0

Biological Mechanisms

Research indicates that this compound may act as an inhibitor of the von Hippel-Lindau (VHL) protein, which plays a critical role in regulating hypoxia-inducible factors (HIFs). By inhibiting VHL, the compound can modulate gene expression related to angiogenesis and cellular metabolism.

Antimicrobial Properties

Studies have shown that derivatives of triazole compounds exhibit significant antimicrobial activity. The specific structure of this compound enhances its interaction with microbial targets. For instance, it has been evaluated against various bacterial strains and fungi, demonstrating effective inhibition .

Anticancer Potential

The anticancer properties of triazole derivatives have been well-documented. Research indicates that this compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of HIF pathways and direct interaction with cellular targets .

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxic effects of this compound on several cancer cell lines including:

Cell LineIC₅₀ (µM)Mechanism
A549 (Lung cancer)12.5Apoptosis induction
MCF7 (Breast cancer)15.0HIF modulation
HeLa (Cervical cancer)10.0Cell cycle arrest

These results indicate a promising profile for further development as an anticancer agent.

Structure–Activity Relationship (SAR)

The unique cyclopropyl group in the triazole ring contributes to the compound's biological activity. SAR studies suggest that modifications to the triazole moiety can enhance its potency against specific biological targets . The presence of electron-donating groups has been correlated with increased activity against certain cancer cell lines.

Properties

IUPAC Name

2-(4-cyclopropyltriazol-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c8-3-4-11-5-7(9-10-11)6-1-2-6/h5-6H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUMZGPBCAJZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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